N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine
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Overview
Description
N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine is a chemical compound that features a thietan ring, a chlorothiophene moiety, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethylamine to form an intermediate, which is then cyclized to produce the thietan ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol: This compound has a similar chlorothiophene moiety but features an ethanolamine group instead of a thietan ring.
(1S)-1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride: This compound has a similar structure but lacks the thietan ring, making it less complex.
Uniqueness
N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine is unique due to the presence of the thietan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12ClNS2 |
---|---|
Molecular Weight |
233.8 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H12ClNS2/c1-6(11-7-4-12-5-7)8-2-3-9(10)13-8/h2-3,6-7,11H,4-5H2,1H3 |
InChI Key |
SXCCGZYKDJCYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC2CSC2 |
Origin of Product |
United States |
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